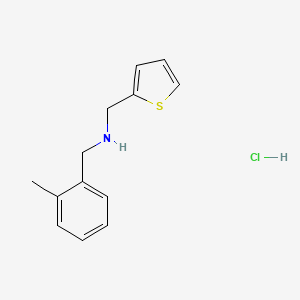![molecular formula C15H16N2O7S2 B4851454 2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate](/img/structure/B4851454.png)
2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate
Descripción general
Descripción
2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Abbott Laboratories in 2004 and has since been studied for its potential use in cancer therapy.
Mecanismo De Acción
2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that prevent apoptosis in cancer cells. By inhibiting these proteins, this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, but it does not affect normal cells. This selectivity is due to the high expression of anti-apoptotic proteins in cancer cells compared to normal cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate has several advantages for lab experiments, including its selectivity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential for use in combination therapy. However, this compound has limitations, including its poor solubility and stability, which can affect its efficacy in vivo.
Direcciones Futuras
For 2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate research include the development of more stable and soluble analogs, the identification of biomarkers for patient selection, and the optimization of combination therapy regimens. This compound has the potential to be a valuable tool in cancer therapy, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This compound has been tested in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
2-[3-[(3-aminobenzoyl)amino]phenyl]sulfonylethyl hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7S2/c16-12-4-1-3-11(9-12)15(18)17-13-5-2-6-14(10-13)25(19,20)8-7-24-26(21,22)23/h1-6,9-10H,7-8,16H2,(H,17,18)(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDVNXDCYQIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)CCOS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4851374.png)
![2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4851385.png)
![propyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4851390.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4851397.png)
![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)

![N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4851425.png)
![2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4851427.png)

![2-oxo-2-(2-thienyl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)
